2-(2-Chloroquinolin-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H8ClNO2 |
|---|---|
Molecular Weight |
221.64 g/mol |
IUPAC Name |
2-(2-chloroquinolin-3-yl)acetic acid |
InChI |
InChI=1S/C11H8ClNO2/c12-11-8(6-10(14)15)5-7-3-1-2-4-9(7)13-11/h1-5H,6H2,(H,14,15) |
InChI Key |
MUUKMTWSPVKXRW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 2 Chloroquinolin 3 Yl Acetic Acid and Its Key Precursors
Strategies for the Construction of the 2-Chloroquinoline-3-yl Core
Vilsmeier-Haack Formylation as a Primary Route to 2-Chloroquinoline-3-carbaldehydes
The Vilsmeier-Haack reaction stands as a cornerstone for the synthesis of 2-chloroquinoline-3-carbaldehydes, which are pivotal intermediates. This reaction typically involves the treatment of substituted acetanilides with the Vilsmeier reagent, a combination of a formamide derivative like N,N-dimethylformamide (DMF) and a chlorinating agent, most commonly phosphorus oxychloride (POCl₃) researchgate.netchemijournal.comijsr.netallresearchjournal.com. The process facilitates a one-pot cyclization, chlorination, and formylation of the acetanilide substrate researchgate.net.
The reaction commences with the formation of the electrophilic Vilsmeier reagent, which then attacks the electron-rich aromatic ring of the acetanilide. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline (B57606) ring system. The chloro group is introduced at the 2-position, and a formyl group is concurrently installed at the 3-position. The reaction conditions, such as temperature and reaction time, can be optimized to achieve high yields of the desired 2-chloroquinoline-3-carbaldehyde (B1585622) chemijournal.comrroij.com. For instance, reacting N-phenylacetamide with a Vilsmeier-Haack adduct prepared from phosphorus oxytrichloride and N,N-dimethylformamide at elevated temperatures has been shown to produce 2-chloroquinoline-3-carbaldehyde wikipedia.org.
Below is a table summarizing typical conditions for the Vilsmeier-Haack synthesis of 2-chloroquinoline-3-carbaldehydes.
| Starting Material | Reagents | Temperature | Reaction Time | Yield | Reference |
| Acetanilide | DMF, POCl₃ | 80-100°C | 4-16 hr | Good | rsc.org |
| Substituted Acetanilides | DMF, POCl₃ | 80-90°C | 2-3 hr | - | rroij.com |
| N-phenylacetamide | DMF, POCl₃ | 0-5°C then 80-90°C | 4 hr | Good | chemijournal.com |
| Acetanilide derivatives | DMF, POCl₃ | 0-5°C | - | - | researchgate.net |
| Substituted Acetanilides | DMF, POCl₃ | 50-60°C | 16 hr | Good | ijsr.net |
Exploration of Alternative Quinoline Ring Synthesis Protocols
While the Vilsmeier-Haack reaction is prevalent, other classical methods for quinoline synthesis can be adapted to produce precursors for the 2-chloroquinoline-3-yl core. These include the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses chemijournal.com. For instance, the Friedländer synthesis involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, which could be a potential route to a quinoline-3-carboxylate ester that could be further functionalized. Another approach involves the reaction of 2-vinyl- or heteroaryl-substituted anilines with diphosgene in acetonitrile, which yields 2-chloroquinolines nih.gov. These alternative methods offer flexibility in starting materials and substitution patterns on the quinoline ring.
Approaches to Introducing the Acetic Acid Moiety or Closely Related Functional Groups
Once the 2-chloroquinoline-3-carbaldehyde precursor is obtained, the next critical step is the introduction of the acetic acid side chain. This can be achieved through several synthetic transformations.
Knoevenagel Condensation for α,β-Unsaturated Carboxylic Acid Analogs (e.g., Acrylic Acid Derivatives)
The Knoevenagel condensation is a widely used method to introduce a carbon-carbon double bond and a carboxylic acid or its derivative. This reaction involves the condensation of the 2-chloroquinoline-3-carbaldehyde with an active methylene (B1212753) compound, such as malonic acid or its esters, in the presence of a basic catalyst wikipedia.orglscollege.ac.in. The initial condensation product is an α,β-unsaturated dicarboxylic acid or ester, which can then be decarboxylated to yield the corresponding (2E)-3-(2-chloroquinolin-3-yl)acrylic acid nih.gov. This acrylic acid derivative is a close analog and a potential precursor to the target acetic acid, which could be obtained through subsequent reduction of the double bond. The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a base, often leads directly to the decarboxylated product wikipedia.org.
Nucleophilic Substitution and Coupling Reactions for Acetic Acid Side Chain Formation
Direct introduction of the acetic acid moiety via nucleophilic substitution is a plausible, though less documented, strategy. This could theoretically involve a precursor such as 3-(halomethyl)-2-chloroquinoline. A nucleophilic substitution reaction with a cyanide salt, such as potassium cyanide, would yield 2-(2-chloroquinolin-3-yl)acetonitrile chemguide.co.ukchemguide.co.ukyoutube.com. Subsequent hydrolysis of the nitrile group would then afford the desired 2-(2-chloroquinolin-3-yl)acetic acid. However, the synthesis of the requisite 3-(halomethyl)-2-chloroquinoline starting material is a necessary prerequisite for this route.
Derivatization from Aldehydic or Nitrile Precursors Adjacent to the Quinoline Core
A more common and versatile approach involves the derivatization of the readily available 2-chloroquinoline-3-carbaldehyde. One of the most straightforward methods is a two-step sequence involving reduction of the aldehyde to the corresponding alcohol, followed by oxidation. The aldehyde can be reduced to (2-chloroquinolin-3-yl)methanol using reducing agents like sodium borohydride nih.gov. Subsequent oxidation of this primary alcohol would yield the target carboxylic acid.
Alternatively, the aldehyde can be converted into a nitrile, 2-chloroquinoline-3-carbonitrile. This transformation can be achieved by treating the aldehyde with reagents such as hydroxylamine followed by dehydration, or through a reaction with aqueous ammonia in the presence of an oxidizing agent like ceric ammonium nitrate (B79036) nih.gov. A facile method for the synthesis of 2-(2-chloroquinolin-3-yl)-2-((trimethylsilyl)oxy)acetonitriles has also been reported, which upon treatment with dilute hydrochloric acid, yields the corresponding quinolinyl acetonitriles researchgate.net. The resulting 2-(2-chloroquinolin-3-yl)acetonitrile can then be hydrolyzed under acidic or basic conditions to furnish this compound. This nitrile hydrolysis pathway is a classic and reliable method for the synthesis of carboxylic acids.
Advanced Synthetic Approaches and Sustainable Chemistry Principles
In recent years, the synthesis of quinoline derivatives has increasingly focused on advanced methodologies that align with the principles of sustainable and green chemistry. rsc.org These approaches aim to enhance reaction efficiency, reduce waste, and utilize environmentally benign conditions. Innovations such as microwave-assisted synthesis, the development of solvent-free reaction protocols, and the application of recyclable catalytic systems have become central to the modern preparation of complex heterocyclic compounds, including the precursors to this compound. rsc.orgnih.gov
Microwave irradiation (MWI) has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating methods for the preparation of quinoline-based compounds. nih.govbeilstein-journals.org This technology facilitates rapid and efficient chemical transformations by directly coupling energy with the reacting molecules, leading to shorter reaction times, improved product yields, and cleaner reaction profiles. nih.govbeilstein-journals.org
The application of MWI has been particularly effective in multi-component reactions for constructing complex heterocyclic systems built upon a quinoline core. nih.gov For instance, the synthesis of dihydropyrido[2,3-d]pyrimidines and dihydro-1H-pyrazolo[3,4-b]pyridines, which utilize 3-formyl-quinoline derivatives as key starting materials, is significantly accelerated under microwave conditions. nih.govacs.org In a typical three-component reaction involving a formyl-quinoline, a primary heterocyclic amine, and a cyclic 1,3-diketone in DMF, microwave heating at 125–135 °C can complete the reaction in just 8–20 minutes. acs.org This represents a substantial improvement over conventional methods, which often require several hours of heating. nih.gov
Research has demonstrated the clear advantages of MWI in producing quinoline-fused heterocycles. When comparing synthetic methods, microwave-assisted protocols consistently outperform conventional heating, as illustrated by the synthesis of quinoline-fused 1,4-benzodiazepines, where MWI provided excellent yields (92–97%) in a much shorter time frame compared to the satisfactory but lower yields (62–65%) from traditional heating. nih.gov
| Method | Reaction Time | Temperature | Yield (%) |
|---|---|---|---|
| Microwave Irradiation (MWI) | 4 minutes | 100 °C | 80-95% |
| Conventional Heating (Oil Bath) | 60 minutes | 100 °C | Lower Yields |
Adherence to green chemistry principles has spurred the development of solvent-free reaction conditions, which minimize the use of volatile and often hazardous organic solvents. In the synthesis of derivatives from 2-chloroquinoline-3-carbaldehyde, a key precursor, eliminating the solvent has been shown to substantially increase reaction rates and improve product yields. rroij.comrroij.com
The catalytic efficiency of certain systems is markedly enhanced in the absence of a solvent. For example, in a three-component synthesis of thiazolidinone derivatives from 2-chloroquinoline-3-carbaldehyde, an aromatic amine, and thioglycolic acid, the use of a β-cyclodextrin-SO₃H catalyst under solvent-free conditions resulted in a 98% yield. rroij.comrroij.com This approach not only provides a cleaner reaction with a simplified work-up, often requiring only washing with water, but also significantly reduces the reaction time. rroij.com The investigation of various solvents—including acetic acid, DMF, methanol, toluene, and ethanol (B145695)—failed to improve upon the rate and yield achieved under solvent-free conditions, confirming it as the optimal methodology. rroij.com
| Solvent | Reaction Time (hours) | Yield (%) |
|---|---|---|
| Water | 9 | 20% |
| Methanol | - | Lower Yield/Rate |
| Ethanol | - | Lower Yield/Rate |
| Toluene | - | Lower Yield/Rate |
| Solvent-Free | < 1 | 98% |
The choice of catalyst is critical for optimizing the synthesis of complex molecules derived from quinoline precursors. β-Cyclodextrin-SO₃H has been identified as a highly efficient, heterogeneous, and recyclable solid acid catalyst that promotes reactions in an environmentally friendly manner. rroij.comrsc.org This biomass-derived catalyst is prepared through a convenient, one-step hydrothermal process and is characterized by a high density of sulfonic acid (SO₃H) sites, which are key to its catalytic activity. rsc.orgresearchgate.net
In the multi-component synthesis of quinolinyl-thiazolidinones, β-cyclodextrin-SO₃H has proven to be a superior catalyst compared to several other acidic promoters. rroij.com A plausible mechanism suggests that the catalyst activates the aldehyde group of 2-chloroquinoline-3-carbaldehyde, increasing the electrophilicity of its carbonyl carbon and facilitating the formation of an imine intermediate, which is a key step in the reaction cascade. rroij.com The catalyst's performance under solvent-free conditions is particularly noteworthy. rroij.comrroij.com
Furthermore, the stability and reusability of β-cyclodextrin-SO₃H are significant advantages for sustainable chemistry. researchgate.net After a reaction is complete, the solid catalyst can be easily recovered by simple filtration, washed, dried, and reused in subsequent catalytic cycles without a significant loss of activity, making the process more economical and environmentally sound. rroij.comrsc.org
| Catalyst (10 mol%) | Reaction Time (hours) | Yield (%) |
|---|---|---|
| p-Toluenesulfonic acid (p-TSA) | - | 30% |
| Sulfamic acid | - | 20% |
| Sulfanilic acid | - | 45% |
| Hydrochloric acid (HCl) | - | 50% |
| β-Cyclodextrin-SO₃H | 1 | 80% (in water) |
Derivatization and Structural Diversification of the 2 2 Chloroquinolin 3 Yl Acetic Acid Scaffold
Chemical Transformations of the Acetic Acid Side Chain
The carboxylic acid group of the acetic acid side chain is a prime target for chemical modification. Its reactivity allows for the straightforward synthesis of esters and amides, as well as its participation in cyclization reactions to form new heterocyclic rings. These transformations are crucial for developing prodrugs, enabling bioconjugation, and constructing complex fused-ring systems.
Esterification and Amidation for Prodrug Design or Bioconjugation
The conversion of the carboxylic acid moiety into ester or amide derivatives is a fundamental strategy in drug design. nih.govgoogleapis.comnih.gov This approach is often employed to create prodrugs, which are inactive or less active precursors that are metabolized in vivo to release the active parent drug. Esterification can enhance the lipophilicity of the parent acid, potentially improving its absorption and bioavailability. Similarly, amidation can be used to link the scaffold to amino acids, peptides, or other molecules for targeted delivery or to modify its solubility and metabolic stability.
While direct esterification of 2-(2-chloroquinolin-3-yl)acetic acid is feasible through standard acid-catalyzed methods, a related multi-step synthesis has been reported for the analogous 2-chloroquinoline-3-carboxylic acid. In this process, the corresponding aldehyde is first oxidized to the carboxylic acid, which is then successfully esterified by treatment with ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. nih.gov This demonstrates the viability of forming esters from the carboxyl group at the 3-position of the 2-chloroquinoline (B121035) core. The resulting esters or amides can be designed to undergo hydrolysis under physiological conditions, releasing the active carboxylic acid.
| Derivative Type | Reagent Example | Potential Purpose |
| Methyl Ester | Methanol / H₂SO₄ | Increase lipophilicity, prodrug |
| Ethyl Ester | Ethanol / H₂SO₄ | Increase lipophilicity, prodrug |
| Glycosyl Ester | Activated Sugar | Improve water solubility, targeted delivery |
| Amino Acid Amide | Glycine Methyl Ester / Coupling Agent | Bioconjugation, modify solubility |
| Peptide Amide | Dipeptide / Coupling Agent | Targeted delivery, improve metabolic stability |
Intramolecular Cyclization Reactions Involving the Acetic Acid Moiety (e.g., Formation of Thiazolidinones)
The formation of thiazolidin-4-one rings attached to the 2-chloroquinoline scaffold is a well-documented strategy for generating compounds with significant biological potential, including antibacterial, antifungal, and anticancer activities. rroij.comrroij.com However, the predominant synthetic route to these compounds does not involve an intramolecular cyclization of the this compound side chain. Instead, the most efficient and widely reported method is a one-pot, three-component condensation reaction.
This reaction typically utilizes the corresponding aldehyde, 2-chloroquinoline-3-carbaldehyde (B1585622), which is reacted with a substituted aniline (B41778) and thioglycolic acid. nih.govnih.gov The mechanism involves the initial formation of an imine intermediate from the aldehyde and the aniline, followed by a nucleophilic attack from the sulfur of the thioglycolic acid and subsequent intramolecular cyclization to yield the 2-(2-chloroquinolin-3-yl)-3-(substituted-phenyl)thiazolidin-4-one product. rroij.com Various catalysts, such as β-cyclodextrin-SO₃H, have been employed to improve reaction efficiency, often under solvent-free conditions. rroij.comrroij.com
| R1 (on Quinoline) | R2 (on Phenyl) | Catalyst | Reported Yield (%) | Reference |
| H | H | β-cyclodextrin-SO₃H | 98 | rroij.com |
| H | 4-CH₃ | β-cyclodextrin-SO₃H | 97 | rroij.com |
| H | 4-Cl | β-cyclodextrin-SO₃H | 96 | rroij.com |
| 6-CH₃ | H | β-cyclodextrin-SO₃H | 95 | rroij.com |
| 6-CH₃ | 4-CH₃ | β-cyclodextrin-SO₃H | 96 | rroij.com |
| 8-CH₃ | 4-Cl | β-cyclodextrin-SO₃H | 95 | rroij.com |
| 8-OCH₃ | H | β-cyclodextrin-SO₃H | 94 | rroij.com |
Synthesis of Fused Heterocyclic Systems Through Acetic Acid Modifications (e.g., Oxadiazoles (B1248032), Pyrazoles)
The acetic acid side chain serves as a valuable synthon for constructing five-membered heterocyclic rings like oxadiazoles and pyrazoles. These heterocycles are prominent pharmacophores known for a wide spectrum of pharmacological activities. researchgate.net
The synthesis of 1,3,4-oxadiazoles from the this compound scaffold typically proceeds through a key intermediate: the corresponding acid hydrazide. A reported pathway involves the conversion of the carboxylic acid to its ethyl ester, followed by reaction with hydrazine (B178648) hydrate (B1144303) to form 2-(2-chloroquinolin-3-yl)acetohydrazide. nih.gov This hydrazide can then be cyclized under various conditions. For instance, treatment with carbon disulfide and potassium hydroxide (B78521) leads to the formation of a 5-((2-chloroquinolin-3-yl)methyl)-1,3,4-oxadiazole-2-thiol. nih.gov Alternative syntheses can lead to other derivatives, such as 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines, which have been designed and synthesized for their potential antimicrobial and antitubercular activities. researchgate.net
Pyrazole (B372694) derivatives fused or linked to the quinoline (B57606) core are also of significant interest in medicinal chemistry. ias.ac.innih.gov While numerous methods exist for pyrazole synthesis, a common approach involves the cyclocondensation of a 1,3-dicarbonyl compound or a chalcone (B49325) with hydrazine or its derivatives. mdpi.comkau.edu.sa Although direct synthesis from the this compound side chain is not extensively reported, the acid could theoretically be converted into a β-keto ester, which could then undergo cyclization with hydrazine to form a pyrazolone (B3327878) ring.
Strategic Substitutions on the Quinoline Ring System
Modifying the quinoline ring itself is a parallel strategy to diversify the core scaffold. The introduction of various substituents on the benzo portion of the quinoline system can significantly influence the electronic properties, steric profile, and ultimately, the biological activity of the resulting compounds.
Introduction of Varied Functional Groups at Different Positions (e.g., Chloro, Methyl, Alkoxy)
The synthesis of the 2-chloroquinoline core often starts from substituted acetanilides via the Vilsmeier-Haack reaction. rroij.comresearchgate.net This approach allows for the incorporation of a wide range of functional groups onto the quinoline ring at positions 5, 6, 7, or 8, depending on the substitution pattern of the initial aniline precursor. Electron-donating groups (e.g., methyl, alkoxy) and electron-withdrawing groups (e.g., chloro, bromo, fluoro) have been successfully incorporated. researchgate.net These substitutions on the precursor are carried through the synthesis, resulting in a this compound scaffold that is appropriately functionalized on the quinoline ring. This strategy provides a powerful tool for systematically probing structure-activity relationships (SAR).
| Substituent | Position on Quinoline Ring | Precursor Example | Reference |
| Methyl | 6 or 8 | Substituted Acetanilide | rroij.com |
| Methoxy (B1213986) | 6 or 8 | Substituted Acetanilide | rroij.comresearchgate.net |
| Chloro | 6 or 8 | Substituted Acetanilide | orientjchem.org |
| Bromo | 7 | Substituted Acetanilide | researchgate.net |
| Fluoro | 7 | Substituted Acetanilide | researchgate.net |
| Iodo | 7 | Substituted Acetanilide | researchgate.net |
Incorporation of Diverse Pharmacophores for Targeted Biological Screening
A key strategy in modern drug discovery is the creation of hybrid molecules by combining two or more known pharmacophores into a single chemical entity. The 2-chloroquinolin-3-yl moiety itself is considered a privileged structure in medicinal chemistry. By attaching other biologically active heterocyclic systems at the 3-position, researchers aim to develop novel compounds with potentially synergistic or unique pharmacological profiles.
As discussed, common pharmacophores that have been synthesized from the closely related 2-chloroquinoline-3-carbaldehyde precursor include:
Thiazolidinones: Known for antibacterial, antifungal, and anticancer properties. rroij.com
Oxadiazoles: Associated with antibacterial, antihypertensive, and antitubercular activities. researchgate.net
Azetidinones (β-lactams): A core structure in many antibiotics, also investigated for diuretic activity. nih.gov
Isoxazoles: Investigated for antibacterial activity. researchgate.net
The synthesis of these derivatives allows for the creation of a diverse chemical library for high-throughput screening against various biological targets, aiming to identify new lead compounds for drug development.
Synthesis of Complex Fused Heterocyclic Systems Incorporating the 2-Chloroquinoline Nucleus
The 2-chloroquinoline scaffold, particularly functionalized at the 3-position with groups like carbaldehyde (a direct precursor to acetic acid), serves as a versatile building block for the synthesis of a wide array of complex fused heterocyclic systems. semanticscholar.orgresearchgate.net These reactions often proceed through cyclization or multicomponent reactions, leveraging the reactivity of both the C2-chloro substituent and the C3-side chain to construct new rings onto the quinoline framework. semanticscholar.org The resulting polycyclic structures are of significant interest in medicinal and materials chemistry.
One common strategy involves the condensation of 2-chloroquinoline-3-carbaldehyde with various binucleophilic reagents. semanticscholar.orgrsc.org These reactions can lead to the formation of five- or six-membered heterocyclic rings fused to the quinoline core. For instance, multicomponent reactions involving 2-chloro-3-formylquinolines have been employed to create complex systems like dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones. nih.gov
Furthermore, cycloaddition reactions are a powerful tool for building fused systems. Schiff bases, readily prepared from 2-chloroquinoline-3-carbaldehyde, can undergo cycloaddition with reagents like chloroacetyl chloride to yield fused azetidin-2-ones. rsc.orgorientjchem.org These synthetic routes demonstrate the utility of the 2-chloroquinoline scaffold in generating molecular diversity.
The following table summarizes various synthetic approaches to different fused heterocyclic systems derived from 2-chloroquinoline precursors.
| Quinoline Precursor | Reactant(s) | Conditions | Resulting Fused System |
|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Ethanol, Heat | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one rsc.orgnih.gov |
| 2-Chloro-3-cyanoquinoline | Hydrazine hydrate | - | 1H-Pyrazolo[3,4-b]quinolin-3-amine rsc.org |
| 2-Chloro-3-formylquinoline Schiff bases | Chloroacetyl chloride, Triethylamine | DMF | 3-Chloro-4-(2-chloroquinolin-3-yl)-1-(phenylamino)azetidin-2-ones rsc.orgorientjchem.org |
| 2-Chloro-3-formylquinoline Schiff bases | Thioglycolic acid, Zinc chloride | Methanol, Reflux | 2-(2-Chloroquinolin-3-yl)-3-(phenylamino)thiazolidin-4-ones nih.gov |
| 2-Chloroquinoline-3-carbaldehydes | 6-Amino-pyrimidine-2,4(1H,3H)-diones, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one | Ethanol, L-proline, Reflux | Dihydropyrazolo[4′,3′:5,6]pyrano[2,3-b]quinolinyl-pyrimidine-2,4(1H,3H)-diones nih.gov |
| 4-Hydroxyquinoline-2-one | Meldrum's acid, Alkyl or Arylaldehyde | [Bmim]HSO4, Room Temperature | 4-Substituted-3,4-dihydro-6H-pyrano[3,2-c]quinoline-2,5-diones researchgate.net |
| 8-Bromo-3-cyano-6-fluoroquinoline-4(1H)-one | Various reagents | - | Thieno[3,2-c]quinoline and Pyrrolo[3,2-c]quinoline systems nih.gov |
The synthesis of thieno[3,2-c]quinolines and pyrrolo[3,2-c]quinolines often starts from a suitably substituted quinolone, which can be prepared and subsequently cyclized to form the fused thiophene (B33073) or pyrrole (B145914) ring. nih.gov For example, 8-bromo-3-cyano-6-fluoroquinoline-4(1H)-one has been used as a versatile building block for this purpose. nih.gov Similarly, pyrano[3,2-c]quinoline derivatives can be efficiently synthesized through multicomponent reactions, for instance, by reacting 4-hydroxyquinoline-2-one, an aldehyde, and Meldrum's acid under ionic liquid catalysis. researchgate.net These methods highlight the modular nature of synthesizing complex heterocyclic systems based on the quinoline core.
Investigation of Biological Activities and Putative Molecular Interactions of 2 2 Chloroquinolin 3 Yl Acetic Acid Derivatives
Assessment of Broad-Spectrum Pharmacological Potential of Quinoline (B57606) Derivatives
The pharmacological diversity of quinoline derivatives is well-documented, with research highlighting their potential as anticancer, antimicrobial, anti-inflammatory, and antimalarial agents, among others. biointerfaceresearch.comwisdomlib.orgnih.gov Derivatives of 2-(2-chloroquinolin-3-yl)acetic acid, in particular, have been the subject of numerous studies to evaluate their efficacy against various pathogens and disease models.
Antimicrobial and Antifungal Activity:
Several studies have demonstrated the potent antibacterial and antifungal properties of 2-chloroquinoline (B121035) derivatives. For instance, a series of azetidin-2-one (B1220530) fused 2-chloro-3-formyl quinoline derivatives showed significant inhibitory activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the fungus Candida albicans. researchgate.net Certain compounds within this series were found to be more potent than the standard drugs used for comparison. researchgate.net Another study reported that some 2-chloroquinoline derivatives exhibited better antibacterial effectiveness against Gram-positive strains compared to Gram-negative ones. dntb.gov.ua
The minimum inhibitory concentration (MIC) is a key measure of antimicrobial effectiveness. For example, novel pyrazole (B372694) derivatives clubbed with a 2-chloroquinoline nucleus showed promising activity against various bacterial and fungal strains, with specific compounds demonstrating notable MIC values against A. fumigatus, P. notatum, and B. subtilis. Similarly, thiazolyl-pyrazoline hybrids incorporating a 2-chloroquinoline moiety have been synthesized and evaluated, with some derivatives showing significant antibacterial activity, particularly those with specific substitutions like a 4-fluoro group on the phenyl ring. nih.gov
| Compound Type | Microorganism | Activity/Result | Reference |
|---|---|---|---|
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Staphylococcus aureus (Gram+) | Potent antibacterial activity | researchgate.net |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Escherichia coli (Gram-) | Potent antibacterial activity | researchgate.net |
| Azetidin-2-one fused 2-chloro-3-formyl quinolines | Candida albicans (Fungus) | Potent antifungal activity | researchgate.net |
| 2-Chloroquinoline-pyrazole hybrids | A. fumigatus, P. notatum, B. subtilis | Promising MIC values | |
| Thiazolyl-pyrazoline-2-chloroquinoline hybrids | Bacterial strains | MIC value of 25 µg/mL for a 4-fluoro substituted derivative | nih.gov |
Antiparasitic and Antiviral Activity:
The quinoline scaffold is historically significant in the fight against parasitic diseases, with chloroquine (B1663885) being a famous example. biointerfaceresearch.comresearchgate.net Research into new quinoline derivatives continues to explore this potential. Studies on 2-(7-chloroquinolin-4-ylamino)ethyl benzoate (B1203000) derivatives have shown significant inhibition of β-hematin formation, a crucial process in the malaria parasite's lifecycle, and demonstrated antimalarial activity in vivo against Plasmodium berghei. nih.gov These compounds also exhibited potential leishmanicidal effects against Leishmania mexicana. nih.gov Furthermore, novel quinoline derivatives incorporating arylnitro and aminochalcone moieties have shown submicromolar activity against Trypanosoma brucei rhodesiense, the parasite responsible for sleeping sickness. uantwerpen.be
The antiviral potential of quinoline derivatives is also an active area of investigation. researchgate.netresearchgate.net Specifically, pyrazole derivatives bearing a hydroxyquinoline scaffold have demonstrated promising antiviral activity against a range of coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.org These findings highlight the potential of these compounds as selective antiviral agents. rsc.org
Anticancer Activity:
The development of novel anticancer agents is a critical area of research, and quinoline derivatives have shown considerable promise. wisdomlib.org Various synthesized derivatives have exhibited significant in vitro antiproliferative activities against different cancer cell lines. wisdomlib.org For example, a novel series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives were tested for their anticancer potential, with one derivative emerging as a particularly promising candidate. researchgate.net The cytotoxic effects of these compounds are often evaluated against a panel of human cancer cell lines, and their half-maximal inhibitory concentrations (IC50) are determined to quantify their potency. researchgate.net
| Compound Type | Cancer Cell Line(s) | Key Finding | Reference |
|---|---|---|---|
| 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives | Various | Derivative 11 identified as a promising candidate | researchgate.net |
| 6-bromo-5-nitroquinoline | HeLa, HT29 | Demonstrated significant apoptotic activity | wisdomlib.org |
| Pyrido[3,2-g or 2,3-g]quinolines | Various | Synthesized as potential anticancer agents | nih.gov |
Exploration of Enzyme Inhibition Properties
The therapeutic effects of many drugs are achieved through the inhibition of specific enzymes. Derivatives of this compound have been investigated as inhibitors of several key enzymes implicated in various diseases.
Quinoline-based compounds have been shown to inhibit a diverse range of enzymes, including those that act on DNA, such as DNA methyltransferases and polymerases. nih.gov Some quinoline derivatives have been identified as potent inhibitors of human dihydroorotate (B8406146) dehydrogenase (hDHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis and a target for cancer and autoimmune diseases. rsc.org One such derivative, compound A9, exhibited an IC50 value of 9.7 nM. rsc.org
Furthermore, a series of quinoline derivatives were synthesized and evaluated as phosphodiesterase 5 (PDE5) inhibitors, which are considered potential therapeutic agents for Alzheimer's disease. nih.gov Compound 7a from this series was found to be a highly potent and selective PDE5 inhibitor with an IC50 of 0.27 nM. nih.gov
Research has also explored the potential of quinoline derivatives as inhibitors of MEK enzymes, which are involved in cell signaling pathways related to cell proliferation and cancer. google.com Additionally, studies on various heterocyclic compounds, including those with structures related to quinoline derivatives, have investigated their inhibitory activity against cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. mdpi.comnih.govnih.govmdpi.com
| Compound/Derivative Type | Target Enzyme | Inhibitory Potency (IC50) | Therapeutic Area | Reference |
|---|---|---|---|---|
| Quinoline derivative (A9) | Human Dihydroorotate Dehydrogenase (hDHODH) | 9.7 nM | Cancer, Autoimmune diseases | rsc.org |
| Quinoline derivative (7a) | Phosphodiesterase 5 (PDE5) | 0.27 nM | Alzheimer's disease | nih.gov |
| Quinoline derivatives | MEK enzymes | - | Cancer | google.com |
| Quinoline-based analogs | DNA methyltransferases | Low micromolar | Epigenetic therapy | nih.gov |
| 1,5-diarylpyrrol-3-acetic esters | Cyclooxygenase-2 (COX-2) | Potent and selective inhibition | Inflammation | nih.gov |
Theoretical Elucidation of Molecular Mechanisms of Action and Biological Pathways
To understand how these compounds exert their biological effects at a molecular level, researchers employ computational techniques such as molecular docking. These studies provide insights into the binding modes of the compounds with their target proteins, helping to rationalize their activity and guide the design of more potent derivatives.
Molecular docking studies have been performed on various 2-chloroquinoline derivatives to understand their interactions with the active sites of target enzymes. For example, the binding conformations of 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives were studied to understand their inhibition of the MurD ligase enzyme, which is involved in bacterial cell wall synthesis. degloorcollege.in The results of these docking studies helped to identify the most active derivatives. degloorcollege.in
In another study, molecular docking was used to investigate the binding of novel thiazole (B1198619) and pyrazole derivatives of quinoline-pyrido[2,3-d]pyrimidinones with antimicrobial target proteins. mdpi.com The docking results showed that several compounds had significant binding energies, indicating effective binding to the active sites of these proteins. mdpi.com Similarly, docking studies were conducted on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors to determine their binding affinity in the active site of the enzyme. nih.gov These theoretical studies are crucial for understanding the structure-activity relationships and for the rational design of new, more effective therapeutic agents.
Studies on Receptor Binding and Ligand-Target Interactions
The interaction of a drug molecule with its biological target, often a receptor or an enzyme, is fundamental to its mechanism of action. Studies on this compound derivatives have explored these interactions in detail.
One area of investigation has been the binding of these compounds to DNA. Palladium(II) complexes of Schiff bases derived from 2-chloroquinoline have been shown to bind with Calf Thymus DNA (CT-DNA), likely through an intercalation mechanism with the guanine (B1146940) base pairs. nih.gov This interaction with DNA is a potential mechanism for the anticancer activity of these compounds.
In addition to DNA, these derivatives have been studied for their binding to specific protein receptors. For instance, quinoline derivatives have been investigated for their binding to nicotinic acetylcholine (B1216132) receptors. Furthermore, montelukast, a well-known drug for asthma and allergies, is a leukotriene receptor antagonist that contains a 2-substituted quinoline moiety in its structure. wikipedia.org It functions by blocking the action of leukotriene D4 at the cysteinyl leukotriene receptors. wikipedia.org
Molecular docking studies further illuminate these ligand-target interactions. For example, the docking of 2-[(2,5-disubstitutedanilino)phenyl]acetic acid derivatives into the ecKAS III binding site suggested a probable mechanism of inhibition for their antitubercular activity. ijper.org These studies often reveal key interactions, such as hydrogen bonding and van der Waals forces, between the compound and the amino acid residues in the active site of the target protein. nih.govijper.org
| Compound/Derivative Type | Biological Target | Type of Interaction | Key Finding | Reference |
|---|---|---|---|---|
| Palladium(II) complexes of 2-chloroquinoline Schiff bases | Calf Thymus DNA (CT-DNA) | Intercalation with guanine bases | Potential anticancer mechanism | nih.gov |
| Montelukast (contains a 2-substituted quinoline) | Cysteinyl leukotriene receptors | Antagonism (blocks leukotriene D4) | Mechanism for anti-asthmatic effect | wikipedia.org |
| 2-[(2,5-disubstitutedanilino)phenyl]acetic acid derivatives | ecKAS III enzyme | Binding in the active site (docking study) | Probable antitubercular mechanism | ijper.org |
| N-substituted 1H-pyrrolo[3–c]pyridine-1,3(2H)-diones | Bovine Serum Albumin (BSA) | Hydrogen bonding and van der Waals forces | Characterization of protein binding | nih.gov |
Structure Activity Relationship Sar Studies for 2 2 Chloroquinolin 3 Yl Acetic Acid Analogs
Correlating Structural Features with Biological Activity Profiles
The biological activity of 2-(2-chloroquinolin-3-yl)acetic acid analogs is significantly influenced by the nature and position of various substituents on the quinoline (B57606) ring and the acetic acid side chain. The quinoline nucleus itself is a critical pharmacophore, and its derivatives have been extensively studied for their diverse biological activities. researchgate.netresearchgate.net
Key structural features that are often manipulated in SAR studies include:
Substituents on the Quinoline Ring: The introduction of different functional groups, such as halogens, alkyl, alkoxy, and nitro groups, at various positions of the quinoline ring can profoundly impact the compound's electronic and steric properties, thereby altering its interaction with biological targets. For instance, a fluorine atom at the 6-position of the quinoline ring has been shown to be beneficial for the antibacterial activity of some quinolinecarboxylic acid derivatives. nih.gov
Modifications of the Acetic Acid Side Chain: Alterations to the acetic acid moiety, such as esterification, amidation, or replacement with other acidic isosteres, can affect the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). These changes can also influence the compound's binding affinity to its target.
Research has shown that derivatives of 2-chloroquinoline-3-carbaldehyde (B1585622), a precursor to this compound, can be transformed into various heterocyclic systems with a broad spectrum of pharmacological applications. researchgate.net For example, the synthesis of novel 2-azetidinone derivatives incorporating the 2-(p-tolyloxy)quinoline-3-carbaldehyde moiety has been explored with the aim of enhancing pharmacological activities. researchgate.net
The following table summarizes the general impact of structural modifications on the biological activity of quinoline derivatives, which can be extrapolated to analogs of this compound.
| Structural Modification | General Effect on Biological Activity |
| Substitution on the Quinoline Ring | Can modulate potency and selectivity. Electron-donating or -withdrawing groups can alter target interaction. |
| Modification of the Acetic Acid Moiety | Can improve pharmacokinetic properties and influence binding affinity. |
| Presence of the 2-Chloro Group | Influences the electronic properties of the quinoline ring and serves as a handle for further derivatization. |
Analysis of Positional Isomerism and Stereochemical Influences on Activity
The spatial arrangement of atoms and functional groups within a molecule, including positional isomerism and stereochemistry, plays a pivotal role in its biological activity. The specific location of substituents on the quinoline ring can lead to significant differences in pharmacological effects among isomers. rsc.orgresearchgate.net
For instance, in a study of mannose-quinoline conjugates, it was found that the antioxidant and antibacterial activities were dependent on the specific regioisomer. rsc.org Similarly, the positioning of a methoxy (B1213986) group on a quinoline-3-carboxamide (B1254982) derivative was shown to be critical for its activity, with the para position yielding the best results. mdpi.com This highlights the importance of the precise placement of substituents for optimal interaction with the biological target.
Stereochemistry is another critical factor, as biological systems are chiral and often exhibit stereospecific recognition of drug molecules. Although specific studies on the stereochemistry of this compound analogs are not extensively detailed in the provided context, the general principles of medicinal chemistry suggest that different enantiomers or diastereomers of a chiral analog would likely exhibit different biological activities and potencies. nih.gov The synthesis and biological evaluation of individual stereoisomers are essential to fully understand the SAR and to identify the most active and safe therapeutic candidate.
The table below illustrates the importance of isomerism in drug design, based on general findings for quinoline derivatives.
| Isomeric Consideration | Impact on Biological Activity |
| Positional Isomerism | Different isomers can exhibit varied potency and even different types of biological activity due to altered binding interactions with the target. rsc.orgresearchgate.net |
| Stereoisomerism | Enantiomers of a chiral drug can have different pharmacological, pharmacokinetic, and toxicological properties. nih.govnih.gov |
Establishment of Quantitative Relationships between Chemical Structure and Pharmacological Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgnih.gov These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to predict the activity of new, unsynthesized compounds. researchgate.net
QSAR studies on quinoline derivatives have been conducted to predict various activities, including toxicity and inhibitory effects on specific enzymes. nih.govcrpsonline.comresearchgate.net For example, a QSAR model was developed to describe and predict the inhibitory activity of quinoline derivatives against P-glycoprotein (ABCB1), a protein associated with multidrug resistance in cancer. nih.gov Another study focused on predicting the acute toxicity (LD50) of derivatives of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone using various QSAR methodologies. crpsonline.comresearchgate.net
The general form of a QSAR model can be expressed as:
Activity = f (molecular descriptors)
Where the molecular descriptors can be categorized as:
Electronic Descriptors: (e.g., partial charges, dipole moment) which describe the electronic properties of the molecule.
Steric Descriptors: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule.
Hydrophobic Descriptors: (e.g., logP) which quantify the lipophilicity of the molecule.
Topological Descriptors: which describe the connectivity of atoms in the molecule.
By developing robust and validated QSAR models, researchers can prioritize the synthesis of compounds with the highest predicted activity, thereby saving time and resources in the drug discovery process. nih.gov
The following table summarizes the key aspects of QSAR in the context of this compound analogs.
| QSAR Aspect | Description |
| Goal | To develop a mathematical model that correlates the chemical structure with biological activity. wikipedia.org |
| Methodology | Utilizes molecular descriptors to quantify structural features and statistical methods to build the predictive model. researchgate.net |
| Application | Predicts the activity of new analogs, aiding in the design of more potent and selective compounds. nih.govcrpsonline.com |
Computational Chemistry and in Silico Approaches in Research on 2 2 Chloroquinolin 3 Yl Acetic Acid
Application of Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, it is frequently used to predict the binding mode and affinity of a small molecule ligand to the active site of a protein target. For derivatives of the 2-chloroquinoline (B121035) class, molecular docking has been instrumental in elucidating their mechanism of action and identifying potential biological targets.
Researchers have employed docking studies to rationalize the biological activities of various 2-chloroquinoline derivatives. For instance, studies on 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinoline derivatives have used molecular docking to understand their mode of inhibition against the MurD ligase enzyme, a crucial component in bacterial cell wall synthesis. These simulations help in understanding the experimentally observed affinities of the compounds. degloorcollege.in Similarly, palladium (II) complexes of Schiff bases derived from 2-chloroquinoline-3-carbaldehyde (B1585622) were analyzed through molecular interaction analysis to evaluate their binding affinity with target molecules. nih.gov
In the context of antileishmanial research, docking simulations were performed on 2-aryl-quinoline-4-carboxylic acid derivatives to assess their binding affinity for Leishmania major N-myristoyltransferase (LmNMT) and Leishmania donovani N-myristoyltransferase (LdNMT). frontiersin.org These studies identified key interactions with critical amino acid residues within the enzyme's binding site, such as Phe90, Tyr217, and Asn376, providing a structural basis for their inhibitory activity. frontiersin.org The insights gained from these simulations are crucial for the rational design of more potent inhibitors by optimizing the ligand structure to enhance interactions with the target protein.
| Derivative Class | Protein Target | Key Findings | Reference |
|---|---|---|---|
| 3-((1H-benzo[d]imidazol-2-ylthio)methyl)-2-chloroquinolines | MurD ligase | Docking was used to rationalize the observed antibacterial and antifungal affinities and to understand the mode of inhibition. | degloorcollege.in |
| 2-chloroquinolin-3-yl-methylene-pyridine/pyrazole (B372694) Schiff bases and their Palladium(II) complexes | Calf Thymus DNA (CT-DNA) | Interaction analysis suggested binding via intercalation with the guanine (B1146940) base pair of CT-DNA. | nih.gov |
| 2-Aryl-quinoline-4-carboxylic acids | Leishmania major N-myristoyltransferase (LmNMT) | Identified LmNMT as a high-affinity target and demonstrated stable binding, highlighting key interactions with residues like Tyr217 and Phe90. | frontiersin.org |
Development and Application of Quantitative Structure-Activity Relationship (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. mdpi.com These models are pivotal in medicinal chemistry for predicting the activity of newly designed compounds, optimizing lead compounds, and understanding the structural requirements for biological activity. mdpi.comnih.gov
For the 2-chloroquinoline scaffold, various QSAR studies have been conducted to build predictive models for different biological endpoints. A notable application involves the prediction of acute toxicity. A study on (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives utilized the T.E.S.T. (Toxicity Estimation Software Tool) to predict their median lethal dose (LD50) values in rats. crpsonline.comresearchgate.net This study employed several QSAR methodologies, including hierarchical clustering, the FDA's MDL (Modified D-optimal) method, and a consensus model, to provide toxicity estimations. crpsonline.comresearchgate.net
Furthermore, three-dimensional QSAR (3D-QSAR) approaches, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been applied to 2-chloroquinoline derivatives to understand their antimycobacterial activity. nih.gov These studies generated statistically significant models that correlate the chemical structures with activity against Mycobacterium tuberculosis H37Rv. nih.gov The resulting contour maps from these models help identify the steric and electrostatic field requirements for enhanced biological activity, guiding the design of more potent antitubercular agents. nih.gov Similar QSAR models have also been developed for quinolinone derivatives to understand their structural requirements as androgen receptor antagonists. nih.gov
| Derivative Class | Predicted Activity | QSAR Model Type | Key Findings/Statistical Significance | Reference |
|---|---|---|---|---|
| (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone derivatives | Acute Toxicity (LD50) | Hierarchical clustering, FDA MDL, Nearest neighbor, Consensus model | Successfully provided toxicity estimations where some methods like hierarchical clustering failed for certain compounds. | crpsonline.comresearchgate.net |
| Substituted quinolinyl chalcones, pyrimidines, and pyridines | Antitubercular activity | 3D-QSAR (CoMFA, CoMSIA) | Developed statistically significant models to identify structural features relevant to antimycobacterial activity. | nih.gov |
| 2-Quinolinone derivatives | Antiandrogenic activity | 2D-QSAR (MLR), 3D-QSAR (CoMFA, CoMSIA) | Generated validated models with good predictive abilities to explain key structural characteristics. | nih.gov |
Utilization of Density Functional Theory (DFT) and Other Quantum Chemical Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In medicinal chemistry, DFT calculations are applied to understand the geometry, electronic properties, and reactivity of molecules. These calculations provide insights into parameters such as frontier molecular orbitals (HOMO and LUMO), molecular electrostatic potential (MEP), and charge distribution, which are crucial for understanding drug-receptor interactions.
For complex heterocyclic systems that include the quinoline (B57606) nucleus, DFT studies have been employed to analyze their structural and electronic characteristics. researchgate.net For example, DFT analysis of novel biquinoline-imidazole-benzothiazole hybrids was used to calculate the distance and angle between active parts of the molecules and to understand the charge density distribution. researchgate.net This information provides a qualitative measure for the effective binding of these molecules in the active pockets of target proteins with greater affinity. researchgate.net The analysis of frontier molecular orbitals (HOMO-LUMO) helps in determining the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO energy gap implies higher reactivity. Such computational explorations are essential for understanding the intrinsic properties of molecules before undertaking further chemical transformations or biological testing. mdpi.com
In Silico Prediction of Biopharmaceutical Properties for Rational Design
The rational design of drug candidates involves not only optimizing their biological activity but also ensuring they possess favorable biopharmaceutical properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools are widely used to predict these properties from a compound's molecular structure, helping to identify potential liabilities early in the drug discovery process. idaampublications.insciensage.info
A key tool in this process is Lipinski's Rule of Five, a set of guidelines used to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. wikipedia.orgdrugbank.com The rule states that an orally active drug generally has no more than one violation of the following criteria: no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, a molecular weight under 500 daltons, and an octanol-water partition coefficient (log P) not greater than 5. wikipedia.orgdrugbank.com
Several studies on 2-chloroquinoline derivatives have included in silico ADME predictions. For instance, a series of synthesized 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines were evaluated for their pharmacokinetic properties using computational methods. researchgate.net Similarly, novel ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde were subjected to an ADME study, which indicated that the synthesized compounds possessed reliable ADME profiles. researchgate.net These analyses typically show that many derivatives comply with Lipinski's rule, exhibit high gastrointestinal (GI) absorption, and have a low probability of penetrating the blood-brain barrier (BBB), which can be advantageous in avoiding neurological side effects. idaampublications.innih.gov
| Compound Class | Molecular Weight (g/mol) | logP | H-Bond Donors | H-Bond Acceptors | Lipinski's Rule Compliance | Predicted GI Absorption | Reference |
|---|---|---|---|---|---|---|---|
| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines | Generally < 500 | Variable | ≤ 2 | ≤ 5 | Compliant | High | researchgate.net |
| N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amines | Generally < 500 | Variable | ≤ 2 | ≤ 6 | Compliant (≤ 1 violation) | High | nih.gov |
| Ester derivatives of 6-substituted-2-chloroquinoline-3-carbaldehyde | Compounds reported to possess reliable ADME properties. | High | researchgate.net |
Future Research Directions and Translational Perspectives for 2 2 Chloroquinolin 3 Yl Acetic Acid Research
Innovations in Synthetic Methodologies for Scalable Production and Diversity-Oriented Synthesis
Future advancements in the chemical synthesis of 2-(2-chloroquinolin-3-yl)acetic acid and its analogues are centered on developing scalable, efficient, and environmentally benign production methods. A key precursor, 2-chloroquinoline-3-carbaldehyde (B1585622), is commonly synthesized via the Vilsmeier-Haack reaction, which involves treating acetanilides with a formylating agent derived from dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). nih.govorientjchem.orgrroij.com Optimization of this reaction, for instance by using catalysts like K₂CO₃–Al₂O₃ under ultrasound irradiation, has been shown to improve yields and reduce reaction times, offering a more eco-friendly approach compared to traditional methods. researchgate.net
The conversion of the versatile 2-chloroquinoline-3-carbaldehyde intermediate into a diverse range of heterocyclic systems is a cornerstone of diversity-oriented synthesis (DOS). nih.gov DOS strategies aim to efficiently generate collections of structurally diverse small molecules from a common starting material. cam.ac.uknih.govresearchgate.net The aldehyde group of the precursor serves as a reactive handle for condensation reactions with various nucleophiles, leading to the formation of fused and binary quinoline (B57606) systems such as quinolinyl-thiazolidinones, quinolinyl-pyrimidines, and pyrrolo[3,4-b]quinolinones. nih.govrroij.com The 2-chloro substituent is also a key functional group, enabling nucleophilic substitution to further diversify the scaffold. researchgate.net These multicomponent reactions, often performed in a single pot, are highly atom-economical and provide rapid access to libraries of complex molecules for biological screening. mdpi.comresearchgate.net
Future research will likely focus on expanding the repertoire of multicomponent reactions, employing novel catalysts, and exploring flow chemistry for continuous, scalable production. The development of methods to asymmetrically synthesize chiral derivatives will also be a critical area of innovation, as stereochemistry often plays a pivotal role in biological activity.
| Precursor | Reactants | Resulting Heterocyclic System | Key Features of Synthesis | Reference |
|---|---|---|---|---|
| 2-Chloroquinoline-3-carbaldehyde | Anilines, 2-Mercaptoacetic acid | Quinolinyl-thiazolidinones | Solvent-free, β-cyclodextrin-SO₃H catalyst | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Urea/Thiourea, Ethyl acetoacetate | Quinolinyl-tetrahydropyrimidines | One-pot multicomponent reaction | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | Formamide, Formic acid | Pyrrolo[3,4-b]quinolinone | Condensation followed by intramolecular cyclization | nih.gov |
| 2-Chloroquinoline-3-carbaldehyde | 2-Aminopyridine, Isocyanide | Imidazo[1,2-a]pyridin-3-amine derivatives | Two-step, multicomponent reaction | researchgate.net |
Identification and Exploration of Novel Biological Targets and Therapeutic Applications
Derivatives of the 2-chloroquinoline scaffold have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. researchgate.netresearchgate.net This wide range of bioactivity suggests that the core structure interacts with multiple biological targets, presenting a rich field for future investigation.
Antimicrobial and Antifungal Activity: Numerous studies have reported the efficacy of 2-chloroquinoline derivatives against various pathogens. For example, compounds incorporating pyrazole (B372694) and 1,3,4-oxadiazole (B1194373) moieties have shown promising activity against bacterial strains like Staphylococcus aureus and Bacillus subtilis, as well as fungal species such as Aspergillus niger. researchgate.netresearchgate.net One study found that certain quinolinyl epoxy ketones exhibited better antifungal activity than the standard drug Fluconazole. researchgate.net
Antimalarial and Antiprotozoal Applications: The quinoline ring is a well-established pharmacophore in antimalarial drug design, with chloroquine (B1663885) being a notable example. researchgate.net Derivatives of 2-chloroquinoline have shown potent activity against Plasmodium falciparum, the parasite responsible for malaria. researchgate.netresearchgate.net Recent computational studies have also identified Leishmania major N-myristoyltransferase (LmNMT) as a promising molecular target for 2-aryl-quinoline-4-carboxylic acids, suggesting a potential therapeutic avenue for leishmaniasis. frontiersin.org
Anticancer Potential: The cytotoxic effects of this compound derivatives against cancer cell lines are an emerging area of interest. A series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives, structurally related to the target compound, were tested for their potential anticancer activities. researchgate.net
Future research should focus on mechanism-of-action studies to deconstruct the specific molecular targets responsible for these observed activities. Target identification using techniques such as chemical proteomics and genetic screening will be crucial for understanding how these compounds exert their effects and for developing more selective and potent therapeutic agents.
| Derivative Class | Biological Activity | Target/Organism | Key Finding | Reference |
|---|---|---|---|---|
| Quinolinyl epoxy ketones | Antifungal, Antibacterial | Various fungi and bacteria | Some compounds more potent than Fluconazole. | researchgate.net |
| 5-(2-chloroquinolin-3-yl)-1,3,4-oxadiazole-2-amines | Antitubercular, Antibacterial | Mycobacterium tuberculosis H37Rv, S. aureus | Identified potential lead compounds for further evaluation. | researchgate.net |
| 2-Chloroquinoline-pyrazole hybrids | Antimicrobial | A. fumigatus, B. subtilis, E. coli | Moderate activity against tested strains. | researchgate.net |
| Thiazoleacetic acid derivatives | Antimalarial, Anticancer | Plasmodium berghei, Cancer cell lines | Demonstrated both antimalarial and cytotoxic potential. | researchgate.net |
| 2-Alkylaminomethylquinolines | Anti-Chagas | Trypanosoma cruzi | Controlled parasitemia and prevented tissue inflammation in vivo. | nih.gov |
Integration of Advanced Computational Techniques for Accelerated Lead Optimization and Discovery
Computational chemistry is an indispensable tool for accelerating the drug discovery process. For this compound and its derivatives, in silico methods can be leveraged to predict biological activity, optimize structures, and understand mechanisms of action.
Quantitative Structure-Activity Relationship (QSAR) studies are employed to correlate chemical structures with biological activities, helping to predict the potency or toxicity of novel compounds before their synthesis. researchgate.netresearchgate.net This approach enables researchers to prioritize the synthesis of candidates with the highest probability of success.
Molecular docking simulations are used to predict the binding orientation and affinity of a ligand to its target protein. This technique has been applied to derivatives of the 2-chloroquinoline scaffold to study their interactions with enzymes like Glucosamine-6-phosphate synthase and Leishmania major N-myristoyltransferase. researchgate.netfrontiersin.org These simulations provide insights into the key intermolecular interactions (e.g., hydrogen bonds, hydrophobic contacts) that govern binding, guiding the rational design of more potent inhibitors.
Furthermore, ADME-T (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can be predicted computationally. researchgate.net These predictions help to identify potential liabilities early in the discovery pipeline, allowing for structural modifications to improve the drug-like properties of lead compounds. The integration of these computational workflows—from virtual screening and docking to ADME-T prediction and molecular dynamics simulations—will significantly streamline the path from initial hit identification to optimized lead candidate. frontiersin.org
Rational Design Principles for Enhancing Desirable Biopharmaceutical Attributes and Minimizing Undesired Biological Interactions
Rational drug design for the this compound scaffold involves the systematic modification of its structure to enhance therapeutic efficacy while improving its biopharmaceutical profile. This process, known as lead optimization, aims to maximize potency and selectivity for the intended biological target while minimizing off-target effects. ijddd.comnih.gov
Key strategies for the rational design of derivatives include:
Structure-Activity Relationship (SAR) Studies: By synthesizing and testing a series of related analogues, researchers can determine which structural features are critical for activity. For instance, studies on related quinolines have shown that increasing lipophilicity can enhance antifungal activity. researchgate.net The nature and position of substituents on both the quinoline ring and the acetic acid side chain can be systematically varied to probe their effect on biological function. nih.gov
Modulation of Physicochemical Properties: The carboxylic acid group offers a prime site for modification to improve properties like solubility, permeability, and metabolic stability. It can be converted into esters or amides to act as prodrugs or to fine-tune interactions with the target. smolecule.com
Bioisosteric Replacement: The chlorine atom at the 2-position is a reactive site but may also contribute to toxicity. Replacing it with other functional groups (bioisosteres) that preserve or enhance activity while improving the safety profile is a common lead optimization strategy.
Scaffold Hopping and Hybridization: Combining the 2-chloroquinoline core with other known pharmacophores can lead to hybrid molecules with novel or enhanced activities. researchgate.net This approach has been successfully used to create potent antimicrobial and antimalarial agents. researchgate.net
By applying these principles, future research can transform the this compound scaffold from a promising chemical entity into a clinically valuable therapeutic agent with optimized efficacy and safety.
Q & A
Basic Questions
Q. What are the established synthetic routes for 2-(2-Chloroquinolin-3-yl)acetic acid, and how are reaction conditions optimized?
- Methodological Answer : Two primary routes are documented:
- Route 1 : Reacting dihydrothiadiazoles with acetic anhydride or acetyl chloride under controlled conditions to form the target compound. This method requires precise stoichiometric ratios (e.g., 1:1 molar equivalents of reactants) and anhydrous solvents to minimize side reactions .
- Route 2 : Regioselective bromination of precursor molecules (e.g., 4-methoxyphenylacetic acid) using bromine in acetic acid, followed by condensation and decarboxylation. Reaction temperature (room temperature to 50°C) and dropwise addition of bromine are critical to avoid over-bromination .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., chlorine at C2, acetic acid at C3). For example, the methoxy group in related compounds shows a torsion angle of 1.2° with the aromatic ring, confirmed by splitting patterns .
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding motifs (e.g., centrosymmetric R₂²(8) dimers). Use SHELXL for refinement, with parameters like for high-resolution data .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., anisotropic displacement ellipsoids) be resolved during structural refinement?
- Methodological Answer :
- Software Tools : Use SHELXL for anisotropic refinement, applying constraints for disordered atoms. Validate results with WinGX or ORTEP for graphical representation of ellipsoids .
- Data Validation : Cross-check hydrogen-bonding distances and angles against literature values (e.g., O–H···O bonds ~2.6–2.8 Å). Discrepancies may indicate twinning; employ TWINABS for absorption corrections .
Q. What strategies mitigate side reactions during the synthesis of this compound derivatives?
- Methodological Answer :
- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-acylated byproducts). Adjust reaction time (<24 hours) and temperature (<50°C) to suppress hydrolysis .
- Protecting Groups : Introduce Fmoc or benzyl groups to shield reactive sites (e.g., aminoethoxy intermediates). Deprotect using TFA/water (95:5 v/v) post-synthesis .
Q. How do electronic effects of substituents influence the molecular geometry of this compound?
- Methodological Answer :
- Crystallographic Analysis : Electron-withdrawing groups (e.g., Cl) enlarge C–C–C angles (e.g., 121.5° for Br-substituted analogs vs. 118.2° for OMe). Use density functional theory (DFT) to correlate electronic properties with bond distortions .
- Comparative Studies : Synthesize halogenated analogs (e.g., bromo, iodo) and compare dihedral angles (e.g., 78.15° for acetic acid vs. planar methoxy groups) to quantify steric effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
